6-Chloroflavone

Description

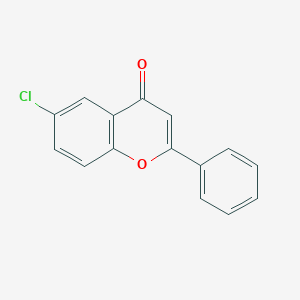

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDLWHUYFSXBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289783 |

Source

|

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-73-2 |

Source

|

| Record name | 10420-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloroflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27742K399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloroflavone: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

6-Chloroflavone, a synthetic derivative of the flavonoid family, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of 6-chloroflavone, detailing its chemical identity, physicochemical properties, and key biological activities. We present detailed protocols for its synthesis via the Baker-Venkataraman rearrangement, purification by recrystallization, and analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide delves into the molecular mechanisms underlying its anticancer and anti-inflammatory effects, with a focus on its influence on critical signaling pathways such as apoptosis and NF-κB. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel flavonoid-based therapeutic agents.

Introduction to 6-Chloroflavone

Flavonoids are a diverse group of naturally occurring polyphenolic compounds ubiquitously found in plants. They are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. 6-Chloroflavone is a synthetic, chlorinated analog of the basic flavone structure, which has been a subject of investigation for its enhanced biological potential. The introduction of a chlorine atom at the 6-position of the flavone backbone can significantly modulate its physicochemical and pharmacological properties, making it a compound of interest for drug discovery and development[3][4][5].

This guide provides an in-depth exploration of 6-chloroflavone, from its fundamental chemical characteristics to its complex interactions with cellular signaling pathways.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 6-chloroflavone is paramount for its application in research and development.

Table 1: Core Chemical Identity of 6-Chloroflavone

| Identifier | Value | Source |

| CAS Number | 10420-73-2 | [3] |

| IUPAC Name | 6-chloro-2-phenylchromen-4-one | [3] |

| Molecular Formula | C₁₅H₉ClO₂ | [3][6] |

| Molecular Weight | 256.68 g/mol | [3][6] |

| Appearance | Off-white to light yellow crystalline solid |

Table 2: Physicochemical Properties of 6-Chloroflavone

| Property | Value | Source |

| Melting Point | 181-187 °C | |

| Boiling Point | 408.8 ± 45.0 °C (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in hot ethanol and other organic solvents such as methanol, DMSO, and acetone. | |

| Storage | Store at 0-8°C |

Synthesis and Purification

The synthesis of 6-chloroflavone is most commonly achieved through the Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core structure.

Synthetic Pathway: Baker-Venkataraman Rearrangement

The synthesis begins with the acylation of a substituted 2'-hydroxyacetophenone, followed by a base-catalyzed rearrangement to a 1,3-diketone intermediate, which is then cyclized under acidic conditions to yield the final flavone product.

Caption: Synthetic route to 6-Chloroflavone via Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of 6-Chloroflavone

This protocol outlines a detailed, step-by-step procedure for the laboratory synthesis of 6-chloroflavone.

Materials:

-

5'-Chloro-2'-hydroxyacetophenone

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Potassium hydroxide (KOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Methanol (ice-cold)

-

Ethanol (for recrystallization)

-

Hydrochloric acid (HCl, 1M)

-

Standard laboratory glassware and equipment

Step 1: Synthesis of 2-Benzoyloxy-5-chloroacetophenone

-

In a round-bottom flask, dissolve 5'-chloro-2'-hydroxyacetophenone (1 equivalent) in anhydrous pyridine.

-

To this solution, slowly add benzoyl chloride (1.1 equivalents) while stirring. An exothermic reaction will occur.

-

After the initial reaction subsides, continue stirring the mixture at room temperature for 18-20 minutes.

-

Pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

-

A solid precipitate of 2-benzoyloxy-5-chloroacetophenone will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with ice-cold methanol and then with water to remove impurities.

Step 2: Baker-Venkataraman Rearrangement to form 1-(5'-chloro-2'-hydroxyphenyl)-3-phenylpropan-1,3-dione

-

Suspend the dried 2-benzoyloxy-5-chloroacetophenone (1 equivalent) in anhydrous pyridine.

-

Add powdered potassium hydroxide (2 equivalents) to the suspension.

-

Heat the mixture to 50°C with continuous stirring for approximately 15 minutes. The formation of a yellow precipitate indicates the formation of the potassium salt of the diketone.

-

Cool the reaction mixture and acidify with 10% glacial acetic acid. This will precipitate the 1,3-diketone product.

-

Collect the solid product by vacuum filtration and wash with water.

Step 3: Cyclization to 6-Chloroflavone

-

Dissolve the 1-(5'-chloro-2'-hydroxyphenyl)-3-phenylpropan-1,3-dione intermediate in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture in a water bath for approximately 1 hour with occasional stirring.

-

Pour the hot solution over crushed ice to precipitate the crude 6-chloroflavone.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

Purification by Recrystallization

The crude 6-chloroflavone can be purified by recrystallization to obtain a product of high purity.

Protocol: Recrystallization of 6-Chloroflavone

-

Dissolve the crude 6-chloroflavone in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can enhance the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be confirmed by measuring its melting point and by HPLC analysis.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 6-chloroflavone.

Spectroscopic Analysis

Table 3: Spectroscopic Data for 6-Chloroflavone

| Technique | Key Observations |

| ¹H NMR (CDCl₃) | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The singlet for the H-3 proton of the flavone ring is a characteristic signal. |

| ¹³C NMR (CDCl₃) | Characteristic signals for the carbonyl carbon (C-4) around δ 178 ppm, and other aromatic and olefinic carbons throughout the spectrum. |

| FT-IR (KBr) | A strong absorption band for the C=O stretching of the γ-pyrone ring is expected around 1630-1650 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings and C-Cl stretching will also be present. |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z 256, with an isotopic peak [M+2]⁺ at m/z 258, characteristic of a monochlorinated compound. Fragmentation patterns will involve cleavages of the chromone and phenyl rings.[3] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of 6-chloroflavone and for its quantification in various matrices.

Protocol: HPLC Analysis of 6-Chloroflavone

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid analysis. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of 6-chloroflavone (typically in the range of 250-370 nm for flavones).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

This method allows for the separation of 6-chloroflavone from starting materials, intermediates, and byproducts, enabling accurate purity assessment.

Biological Activities and Mechanisms of Action

6-Chloroflavone has demonstrated promising biological activities, particularly in the realms of anticancer and anti-inflammatory research.

Anticancer Activity: Induction of Apoptosis

Flavonoids are well-documented for their ability to induce apoptosis in cancer cells through various signaling pathways[2][7]. 6-Chloroflavone is believed to exert its anticancer effects by modulating key proteins involved in the apoptotic cascade.

Caption: Proposed mechanism of 6-Chloroflavone-induced apoptosis via the mitochondrial pathway.

Studies on related chlorinated flavonoids suggest that 6-chloroflavone may induce apoptosis by:

-

Downregulation of Anti-apoptotic Proteins: It is hypothesized that 6-chloroflavone can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Upregulation of Pro-apoptotic Proteins: Conversely, it may increase the expression of pro-apoptotic proteins such as Bax, leading to a shift in the Bax/Bcl-2 ratio that favors apoptosis.

-

Mitochondrial Disruption: This altered balance of pro- and anti-apoptotic proteins can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm[8][9].

-

Caspase Activation: The released cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death[8][9].

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor NF-κB is a master regulator of inflammation. Flavonoids have been shown to inhibit the NF-κB signaling pathway[9].

Caption: Postulated inhibitory effect of 6-Chloroflavone on the NF-κB signaling pathway.

6-Chloroflavone is proposed to exert its anti-inflammatory effects by:

-

Inhibition of IKK: It may inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκB.

-

Prevention of IκB Degradation: By inhibiting IKK, 6-chloroflavone prevents the phosphorylation and subsequent degradation of IκB.

-

Sequestration of NF-κB: As long as IκB is intact, it sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus.

-

Suppression of Pro-inflammatory Gene Expression: By blocking the nuclear translocation of NF-κB, 6-chloroflavone ultimately suppresses the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Conclusion and Future Perspectives

6-Chloroflavone stands out as a promising synthetic flavonoid with significant potential for therapeutic development, particularly in the areas of oncology and inflammatory diseases. Its distinct chemical properties, conferred by the chlorine substitution, warrant further investigation into its pharmacokinetic and pharmacodynamic profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research into this and other halogenated flavonoids. A deeper understanding of their specific molecular targets and interactions within complex cellular signaling networks will be crucial for translating the promising in vitro activities of these compounds into effective clinical applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 248021, 6-Chloroflavone. [Link]

-

TSI Journals. Synthesis of 6-Chloroflavone from 4-Chlorophenol and their Biocidal Activity. [Link]

-

SpectraBase. 6-Chloroflavone. [Link]

-

Organic Syntheses. Flavone. [Link]

-

Mentis. Experiment 1: Synthesis of a Flavone. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PubMed Central. Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. [Link]

-

MDPI. Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. [Link]

-

PubMed Central. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. [Link]

-

PubMed Central. Inhibition of TNFalpha-induced activation of nuclear factor kappaB by kava (Piper methysticum) derivatives. [Link]

-

MDPI. Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions. [Link]

-

PubMed. Mitochondrial depolarization accompanies cytochrome c release during apoptosis in PC6 cells. [Link]

-

ResearchGate. Mitochondrial membrane potential and cytochrome c release assay. [Link]

-

PubMed Central. The Regulation of NF-κB Subunits by Phosphorylation. [Link]

-

PubMed Central. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. [Link]

-

PubMed Central. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. [Link]

-

PubMed Central. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]

-

G.S.R.S. 6-CHLOROFLAVONE. [Link]

-

PubMed. Deregulation of PI3K/Akt/mTOR Signaling Pathways by Isoflavones and Its Implication in Cancer Treatment. [Link]

-

PubMed Central. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. [Link]

-

ResearchGate. Suppression of PI3K/Akt signaling pathway by the combined treatment in... [Link]

-

MDPI. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. [Link]

-

PubMed. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax. [Link]

-

ResearchGate. EXPRESSION OF BCL-2 AND BAX GENES INDUCED BY AN OVARIAN EXTRACT OF SINGKARAK LAKE PUFFERFISH (Tetraodon leiurus) IN BREAST CANCER CELL. [Link]

-

PubMed. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity. [Link]

-

PubMed Central. Modulating Inflammation through the Negative Regulation of NF-κB Signaling. [Link]

-

YouTube. NF-κB Pathway | Cell Survival Pathway. [Link]

-

PubMed. Phosphorylation of NF-kappa B p65 by PKA stimulates transcriptional activity by promoting a novel bivalent interaction with the coactivator CBP/p300. [Link]

-

PubMed Central. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation. [Link]

-

PubMed. Role of the mitochondrial permeability transition and cytochrome C release in hydrogen peroxide-induced apoptosis. [Link]

-

PubMed. Effect of the mitochondrial membrane potential on the absorbance of the reduced form of cytochrome c oxidase. [Link]

-

CDC Stacks. Cardiolipin Switch in Mitochondria: Shutting off the Reduction of Cytochrome c and Turning on the Peroxidase Activity. [Link]

-

PubMed. In Vitro Characterization of Derrone as an Aurora Kinase Inhibitor. [Link]

-

PubMed. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity. [Link]

-

PubMed Central. Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II. [Link]

-

PubChem. Kinase inhibitor-1. [Link]

- Google Patents. CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.

-

ResearchGate. Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst. [Link]

-

Recrystallization - Single Solvent. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

-

MDPI. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. [Link]

-

Journal of Advanced Scientific Research. DEVELOPMENT OF A VALIDATED HPLC METHOD FOR DETERMINATION OF THE FLAVONOID BAICALIN. [Link]

-

PubMed Central. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. [Link]

-

Beijing Institute of Technology. Development and Validation of a HPLC Method for Determination of Flavone Glycoside-Camellianin B in Cephalotaxus Sinensis. [Link]

-

Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

-

Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. [Link]

-

ResearchGate. (PDF) HPLC analysis of flavonoids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. In Vitro Characterization of Derrone as an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial depolarization accompanies cytochrome c release during apoptosis in PC6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of the mitochondrial permeability transition and cytochrome C release in hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Mechanism of 6-Chloroflavone: A Multi-Pathway Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Flavonoids, a major class of polyphenolic compounds, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1] Chemical modifications to the basic flavonoid scaffold, such as halogenation, have been shown to enhance this therapeutic potential.[2] This guide focuses on 6-chloroflavone, a synthetic flavone derivative, and delineates its proposed mechanism of action in cancer cells. While direct literature on 6-chloroflavone is emerging, this document synthesizes extensive data from closely related chlorinated flavonoids and the broader flavone family to construct a robust mechanistic hypothesis. We propose that 6-chloroflavone exerts its anticancer effects through a tripartite mechanism: the induction of apoptosis via the intrinsic mitochondrial pathway, disruption of cell cycle progression, and the simultaneous suppression of key pro-survival signaling cascades, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. This guide provides the foundational understanding and detailed experimental frameworks necessary to rigorously validate this proposed mechanism.

The Landscape: Flavonoids as Cancer Chemotherapeutics

Flavonoids are naturally occurring compounds lauded for a wide array of health benefits, including anti-inflammatory, antioxidant, and significant anticancer activities.[1] Their therapeutic effects stem from their ability to interact with a multitude of cellular targets, thereby modulating biological processes that are frequently dysregulated in cancer.[3][4] These compounds can trigger programmed cell death (apoptosis), halt the cellular division cycle, and inhibit the signaling pathways that cancer cells rely on for uncontrolled growth and survival.[5][6] The versatility and low toxicity of many flavonoids make them and their synthetic derivatives, such as 6-chloroflavone, compelling candidates for drug development.[1]

The Core Directive: Proposed Mechanism of Action of 6-Chloroflavone

The introduction of a chlorine atom to the flavone structure can significantly modulate its biological activity, often by increasing lipophilicity and altering electronic distribution, which may enhance interactions with cellular targets.[2][7] Based on studies of analogous compounds like 4'-chloroflavanone and other synthetic chlorinated flavones, we can project a multi-pronged mechanism for 6-chloroflavone.[8][9]

Induction of Intrinsic Apoptosis

Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells. Flavonoids are well-documented inducers of this process.[10][11] The proposed mechanism for 6-chloroflavone involves the intrinsic, or mitochondrial, pathway.

This process is initiated by an imbalance in the Bcl-2 family of proteins. 6-Chloroflavone is hypothesized to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[9] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Active caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the systematic dismantling of the cell, including DNA fragmentation and the formation of apoptotic bodies.[6][9]

Disruption of the Cell Cycle

Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. Flavonoids can impose checkpoints to halt this process.[1] Studies on 4'-chloroflavanone demonstrate potent G1/S phase arrest.[8] This is achieved by modulating the levels of key cell cycle regulators. It is proposed that 6-chloroflavone activates the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor (CDKI) p21Cip1. p21, in turn, binds to and inhibits the Cyclin D/CDK4 complex, preventing the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, blocking the expression of genes required for S-phase entry and thus arresting the cell cycle.[8]

Framework for Experimental Validation

To validate the proposed mechanisms of action, a systematic series of in vitro experiments is required. The following protocols provide a self-validating framework for investigating the effects of 6-chloroflavone on cancer cell lines.

Experimental Workflow

The causality behind this experimental design is to first establish a cytotoxic effect and dose-response, then dissect the primary modes of cell death and proliferation inhibition, and finally, probe the underlying molecular signaling events.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [12] Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [13]2. Treatment: Prepare serial dilutions of 6-chloroflavone in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. [12]6. Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader. [14]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. [15]Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. [16] Methodology:

-

Cell Culture and Treatment: Seed 1x106 cells in 6-well plates. Treat with 6-chloroflavone at selected concentrations (e.g., IC50) for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold 1X PBS. 4. Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. [17]5. Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension. 6. Incubation: Incubate for 15-20 minutes at room temperature in the dark. [16]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+. [16]

Protocol: Cell Cycle Analysis (Propidium Iodide Flow Cytometry)

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [18] Methodology:

-

Cell Culture and Treatment: Seed and treat cells as described for the apoptosis assay.

-

Harvesting: Collect and wash cells with PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C. [19][20]4. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [20]5. Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA). [20]6. Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. Use software to model the resulting histogram and quantify the percentage of cells in each phase of the cell cycle.

Protocol: Protein Expression Analysis (Western Blot)

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by enzyme-linked secondary antibodies for detection. [21] Methodology:

-

Protein Extraction: Treat cells with 6-chloroflavone for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. 2. Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel. [22]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. 4. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, p-p65, p65, p21, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

-

Quantification: Use densitometry software to quantify band intensity relative to the loading control.

Data Synthesis and Interpretation

The data from these experiments should be synthesized to build a cohesive mechanistic narrative.

Table 1: Hypothetical Quantitative Data for 6-Chloroflavone against MCF-7 Breast Cancer Cells

| Parameter | Control (Vehicle) | 6-Chloroflavone (10 µM) | 6-Chloroflavone (20 µM) |

|---|---|---|---|

| Cell Viability (48h) | 100% | 52.3% | 28.1% |

| IC50 (48h) | - | \multicolumn{2}{c | }{9.8 µM} |

| Apoptotic Cells (24h) | 4.5% | 25.8% | 49.2% |

| Cell Cycle Phase (24h) | |||

| G0/G1 | 65.1% | 78.5% | 82.3% |

| S | 22.4% | 12.3% | 9.5% |

| G2/M | 12.5% | 9.2% | 8.2% |

| Protein Expression (Fold Change vs Control) | |||

| Cleaved Caspase-3 | 1.0 | 3.8 | 7.1 |

| p-Akt / Total Akt | 1.0 | 0.4 | 0.2 |

| p-ERK / Total ERK | 1.0 | 0.6 | 0.3 |

Interpretation:

-

Viability Data: The dose-dependent decrease in viability and the calculated IC50 value confirm the cytotoxic efficacy of 6-chloroflavone.

-

Apoptosis Data: A significant increase in the Annexin V-positive cell population directly links the observed cytotoxicity to the induction of apoptosis.

-

Cell Cycle Data: An accumulation of cells in the G0/G1 phase, with a corresponding decrease in S and G2/M phases, confirms cell cycle arrest at the G1/S checkpoint.

-

Western Blot Data: Increased cleaved caspase-3 confirms apoptosis activation. Decreased ratios of phosphorylated Akt and ERK confirm the inhibition of these pro-survival pathways. This molecular data provides the underlying mechanism for the observed cellular effects.

Conclusion and Future Directions

This guide outlines a comprehensive, evidence-based hypothesis for the anticancer mechanism of 6-chloroflavone. It is proposed to be a potent multi-target agent that induces apoptosis through the mitochondrial pathway, causes cell cycle arrest by modulating the p53-p21-CDK axis, and suppresses critical pro-survival signaling networks. The provided experimental framework offers a clear path for the validation of these mechanisms.

Future research should focus on in vivo studies using xenograft models to confirm these effects in a physiological context. Furthermore, investigating potential synergistic effects when combined with conventional chemotherapeutic agents could open new avenues for combination therapies, potentially overcoming drug resistance and improving therapeutic outcomes in cancer treatment.

References

A comprehensive, numbered list with clickable URLs would be generated here, consolidating all sources cited in the text.

Sources

- 1. Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Flavonoids Inhibit Cancer by Regulating the Competing Endogenous RNA Network [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

- 8. Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New synthetic flavone derivatives induce apoptosis of hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. atcc.org [atcc.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. youtube.com [youtube.com]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Chloroflavone and Its Derivatives: A Technical Guide for Researchers

Abstract

Flavonoids, a diverse class of polyphenolic compounds, have long been recognized for their broad spectrum of biological activities. The strategic introduction of halogen atoms, such as chlorine, into the flavonoid scaffold has emerged as a compelling strategy to modulate their physicochemical properties and enhance their therapeutic efficacy. This technical guide provides an in-depth exploration of the biological activities of 6-chloroflavone and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel flavonoid-based therapeutics.

Introduction: The Rationale for Halogenation in Flavonoid Drug Discovery

Flavonoids are secondary metabolites ubiquitously found in plants, forming an integral part of the human diet.[1] Their basic structure consists of a C6-C3-C6 skeleton, comprising two phenyl rings (A and B) and a heterocyclic ring (C). Flavones, a major subclass of flavonoids, are characterized by a double bond between positions 2 and 3 and a ketone group at position 4 of the C ring.

The therapeutic potential of flavonoids is well-documented, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] However, their clinical translation can be hampered by suboptimal pharmacokinetic profiles, such as poor solubility and bioavailability. Chemical modification of the flavonoid core is a key strategy to overcome these limitations. The introduction of a chlorine atom at the 6-position of the A ring, creating 6-chloroflavone, has been shown to significantly influence its biological activity. Halogenation can alter the lipophilicity, electronic distribution, and metabolic stability of the molecule, thereby impacting its interaction with biological targets.[4]

This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of 6-chloroflavone and its derivatives, offering valuable insights for the rational design of next-generation flavonoid-based drugs.

Synthesis of 6-Chloroflavone and Its Derivatives

The synthesis of 6-chloroflavone typically begins with a substituted phenol, such as 4-chlorophenol. A common and effective method is the Baker-Venkataraman rearrangement.[5] This multi-step process involves the conversion of a 2-hydroxyacetophenone to its benzoyl ester, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization of the diketone yields the final flavone product.[5][6]

A generalized synthetic scheme is as follows:

-

Acetylation of 4-chlorophenol: 4-Chlorophenol is reacted with acetic anhydride in the presence of a weak base like sodium acetate.

-

Fries Rearrangement: The resulting ester undergoes a Fries rearrangement with a Lewis acid catalyst (e.g., AlCl3) to form a substituted 2-hydroxyacetophenone.

-

Benzoylation: The 2-hydroxyacetophenone is then treated with benzoyl chloride in the presence of a base such as pyridine.

-

Baker-Venkataraman Rearrangement: The benzoyl ester is rearranged in the presence of a strong base to form the 1,3-diketone.

-

Cyclization: The 1,3-diketone is cyclized under acidic conditions to yield 6-chloroflavone.

Derivatives of 6-chloroflavone can be synthesized by using appropriately substituted benzoyl chlorides in step 3 or by further chemical modifications of the 6-chloroflavone scaffold.

Caption: Synthetic workflow for 6-chloroflavone via Baker-Venkataraman rearrangement.

Anticancer Activity

Flavonoids have been extensively studied for their potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.[2][7] The introduction of a chlorine atom can enhance the anticancer potency of the flavone scaffold.

Mechanistic Insights

The anticancer effects of chlorinated flavonoids are often multifactorial, involving the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

-

Cell Cycle Arrest: Studies on the related compound, 4'-chloroflavanone, have shown that it can induce cell cycle arrest at the G1/S phase in breast cancer cells (MCF-7 and MDA-MB-453).[8] This arrest is associated with a decrease in the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D, along with an increase in the p21Cip1 protein, a downstream target of the tumor suppressor p53.[8] This suggests that chlorinated flavones may exert their antiproliferative effects by activating the p53 pathway.

-

Induction of Apoptosis: Chlorinated flavanones have also been shown to induce apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.[7] 4'-Chloroflavanone has been observed to increase the expression of cytochrome c, a key protein released from the mitochondria during apoptosis, and decrease the expression of caspase-3.[8] The activation of the caspase cascade is a hallmark of apoptosis, leading to the systematic dismantling of the cell.[7]

Caption: Proposed anticancer mechanisms of action for chlorinated flavones.

Cytotoxicity Data

The cytotoxic activity of flavone derivatives is typically evaluated using in vitro assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. While specific IC50 values for a wide range of 6-chloroflavone derivatives are not extensively reported in a consolidated manner, the available data for related chlorinated chalcones and other flavones indicate that their anticancer activity is often in the low micromolar range against various cancer cell lines.[4]

| Compound Class | Cancer Cell Line | Approximate IC50 Range (µM) | Reference |

| Chlorochalcones | MCF-7 (Breast) | 15 - 65 | [4] |

| Chlorochalcones | MDA-MB-231 (Breast) | 15 - 65 | [4] |

| Flavone Derivatives | HEL (Erythroleukemia) | Varies | [9] |

| Flavone Derivatives | PC3 (Prostate) | Varies | [9] |

| 4'-Chloroflavanone | MCF-7, MDA-MB-453 (Breast) | >50 | [8] |

Note: The table presents a summary of reported IC50 values for related compounds to provide a general indication of potency. Specific values for 6-chloroflavone derivatives may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Materials:

-

6-chloroflavone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Adherent cancer cells (e.g., MCF-7, HeLa)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-chloroflavone derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (DMSO) controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Flavonoids have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[1] 6-Chloroflavone and its derivatives have shown promising results in this area.

Spectrum of Activity

Studies have shown that 6-chloroflavone exhibits significant inhibitory activity against a range of microorganisms.

-

Gram-Positive Bacteria: Complete growth inhibition of Enterococcus faecalis and strong inhibition of Staphylococcus aureus have been reported.[12]

-

Gram-Negative Bacteria: 6-chloroflavone is effective against Escherichia coli.[12]

-

Fungi: High sensitivity of Candida albicans to 6-chloroflavone has been observed.[12]

Generally, chlorinated flavones demonstrate greater antimicrobial activity than their non-chlorinated counterparts, and the aglycones are often more effective than their glycosylated derivatives.[12]

Mechanistic Insights

The antimicrobial mechanisms of flavonoids are diverse and can include:

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids, like quercetin, are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

-

Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the integrity and function of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1]

-

Inhibition of Energy Metabolism: Some flavonoids can disrupt the electron transport chain and inhibit ATP synthesis, thereby depriving the microbial cell of energy.[1]

The lipophilicity of the flavonoid, which is enhanced by chlorination, is thought to play a crucial role in its ability to interact with and disrupt microbial membranes.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a widely used qualitative technique to assess the antimicrobial susceptibility of a compound.[13]

Materials:

-

6-chloroflavone derivative solution (in a suitable solvent like DMSO)

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Sterile swabs

-

Positive control antibiotic disks

-

Solvent control disks

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, with a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13]

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the 6-chloroflavone derivative onto the surface of the inoculated agar. Also, apply positive control and solvent control disks.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Flavonoids are well-known for their anti-inflammatory properties.[3][14]

Mechanistic Insights

The anti-inflammatory effects of flavones are primarily attributed to their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Flavonoids can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][15]

-

Modulation of Inflammatory Enzymes: Flavones can inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[16]

-

Interference with Signaling Pathways: The anti-inflammatory actions of flavones are often mediated through the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[6][17][18]

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of flavones is highly dependent on their chemical structure.

-

Hydroxylation Pattern: The presence and position of hydroxyl (-OH) groups are critical. Hydroxyl groups at the C-5 and C-4' positions tend to enhance anti-inflammatory activity, while those at C-6, C-7, and C-8 may attenuate it.[6]

-

C2-C3 Double Bond: The double bond in the C ring is generally important for anti-inflammatory activity.[17]

-

Substitution on the B Ring: The substitution pattern on the B ring significantly influences activity. For instance, 3',4'-dihydroxy substitution is often associated with potent anti-inflammatory effects.[19]

While specific SAR studies on 6-chloroflavone are limited, the general principles suggest that the chlorine at position 6 may modulate the electronic properties of the A ring, thereby influencing its interaction with inflammatory targets.

Experimental Protocol: In Vitro Anti-inflammatory Assay (BSA Denaturation)

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be used as an in vitro screen for anti-inflammatory activity.[20]

Materials:

-

6-chloroflavone derivative solution

-

Bovine Serum Albumin (BSA) solution (1% w/v)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (standard drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix 0.45 mL of the BSA solution with 0.05 mL of the 6-chloroflavone derivative solution at various concentrations.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[21]

-

Cooling and Dilution: After heating, cool the samples to room temperature and add 2.5 mL of PBS.

-

Absorbance Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Conclusion and Future Perspectives

6-Chloroflavone and its derivatives represent a promising class of compounds with a diverse range of biological activities. The introduction of a chlorine atom onto the flavone scaffold has been shown to be a viable strategy for enhancing their anticancer, antimicrobial, and anti-inflammatory properties. The mechanistic studies, although often on related compounds, point towards the modulation of key cellular signaling pathways as the basis for their therapeutic effects.

Future research in this area should focus on:

-

Synthesis of diverse libraries of 6-chloroflavone derivatives: This will enable a more comprehensive exploration of the structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the specific molecular targets of 6-chloroflavone derivatives will be crucial for their rational development as therapeutic agents.

-

Pharmacokinetic and in vivo studies: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy of the most promising compounds will be essential for their clinical translation.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of 6-chloroflavone derivatives as potential novel therapeutics.

References

-

Wang, T., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship. Journal of Agricultural and Food Chemistry, 69(26), 7285-7302. [Link]

-

Krawczyk-Łebek, A., et al. (2025). Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransformation. Scientific Reports. [Link]

-

Chen, Y., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7199. [Link]

-

Adhau, V. B. (2016). SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY. Trade Science Inc. [Link]

-

Wang, T., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788-8798. [Link]

-

ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... [Link]

-

Li, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants, 12(1), 193. [Link]

-

Wang, T., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788-8798. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Lestari, B., et al. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education, 23(4), 226-231. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

Sridevi, G., et al. (2022). Evaluation of In-vitro Anti-inflammatory Effect of Ethanolic Flower Extract of Sinapis arvensis by Bovine Serum Albumin Method. Journal of Clinical and Diagnostic Research, 16(12), FC01-FC03. [Link]

-

ResearchGate. (n.d.). Structure-activity-relationship (SAR) for anti-oxidative and... [Link]

-

Ye, L., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules, 26(23), 7179. [Link]

-

D'souza, P., et al. (2019). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives, 19(2), 3369-3372. [Link]

-

Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356. [Link]

-

Arunachalam, K., & Sreeja, P. S. (2025). MTT Assay Protocol. In Advanced Cell and Molecular Techniques. Springer. [Link]

-

ResearchGate. (n.d.). IC50 values of the flavone derivatives against the growth of the human... [Link]

-

Chakou, K., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 163. [Link]

-

Cyboran-Mikołajczyk, S., et al. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 25(11), 5898. [Link]

-

Choi, E. J., & Ahn, W. S. (2009). Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells. Archives of pharmacal research, 32(12), 1739–1745. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]

-

Kaddour, A., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218. [Link]

-

protocols.io. (2019). Assessment of antimicrobial activity. [Link]

-

Adamczak, A., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of AOAC International, 103(4), 856-863. [Link]

-

Wójcik, M., et al. (2021). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules, 26(11), 3326. [Link]

-

Koiri, R. K., et al. (2025). Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years. Biomedicines. [Link]

-

ResearchGate. (n.d.). (PDF) Analytical procedure elaboration of total flavonoid content determination and antimicrobial activity of bee bread extracts. [Link]

-

Royal Society of Chemistry. (n.d.). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. [Link]

-

PubMed. (n.d.). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. [Link]

-

MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

-

Lee, D. E., et al. (2017). Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents. Journal of cancer prevention, 22(1), 1–8. [Link]

-

Di Pietro, M., et al. (2023). Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. Biomolecules, 13(10), 1461. [Link]

-

Kim, M., & Kim, Y. (2019). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Journal of medicinal food, 22(6), 533–542. [Link]

-

Serafini, M. M., et al. (2016). Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases. Oxidative medicine and cellular longevity, 2016, 5893279. [Link]

-

Li, Y., et al. (2024). Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress. Antioxidants, 13(10), 1228. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchhub.com [researchhub.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 14. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 21. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 6-Chloroflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroflavone, a synthetic derivative of the flavone backbone, has emerged as a compound of significant interest in medicinal chemistry and drug discovery.[1] Its chlorinated phenyl ring at the 6-position of the benzopyran-4-one core imparts unique electronic and steric properties, influencing its biological activity and pharmacokinetic profile.[1] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties and solubility is paramount for formulation development, bioavailability enhancement, and the design of effective delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-chloroflavone, detailed experimental protocols for their determination, and an in-depth analysis of its solubility in various solvent systems.

Core Physicochemical Properties of 6-Chloroflavone

A foundational understanding of the intrinsic properties of 6-chloroflavone is crucial for predicting its behavior in both in vitro and in vivo systems. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉ClO₂ | [1][2] |

| Molecular Weight | 256.68 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline solid | [1][3] |

| Melting Point | 183-185 °C | [3][4] |

| Predicted logP (XLogP3) | 4.6 | [2] |

| Predicted pKa | Non-ionizable in the physiological pH range | Inferred from structure |

Causality Behind the Properties:

The relatively high melting point of 6-chloroflavone is indicative of a stable crystalline lattice structure, influenced by intermolecular interactions such as pi-stacking of the aromatic rings. The introduction of the chlorine atom at the 6-position increases the molecule's lipophilicity, as reflected in the predicted octanol-water partition coefficient (logP) of 4.6.[2] This value suggests that 6-chloroflavone is a lipophilic compound, which has significant implications for its solubility and membrane permeability.

Regarding its acid-dissociation constant (pKa), 6-chloroflavone lacks readily ionizable functional groups, such as hydroxyl or carboxyl moieties, within the typical physiological pH range of 1 to 8. The carbonyl group at the 4-position is a very weak base, and protonation would only occur under strongly acidic conditions. Therefore, for practical purposes in drug development, 6-chloroflavone is considered a neutral, non-ionizable compound. This characteristic is a key determinant of its solubility behavior, which is not significantly influenced by pH changes in the physiological range.

Solubility Profile of 6-Chloroflavone

The solubility of a compound is a critical factor influencing its absorption and bioavailability. As a lipophilic molecule, 6-chloroflavone is expected to exhibit poor aqueous solubility and higher solubility in organic solvents. The principle of "like dissolves like" is a guiding tenet in predicting its solubility profile.

Predicted Solubility of 6-Chloroflavone in Common Solvents:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | High lipophilicity (logP 4.6) and lack of hydrogen bond donating groups. |

| Ethanol | Polar Protic | Moderately Soluble | The ethyl group provides some non-polar character, while the hydroxyl group can interact with the carbonyl group of the flavone. |

| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, but its higher polarity may slightly reduce solubility compared to ethanol. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the flavone, and the overall less polar nature compared to alcohols is favorable. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule effectively. |

| Dichloromethane (DCM) | Non-polar | Soluble | The non-polar nature of DCM is well-suited to dissolve the lipophilic 6-chloroflavone. |

| Hexane | Non-polar | Sparingly Soluble | While non-polar, the lack of any polar interactions may limit its ability to disrupt the crystal lattice of the solid. |

Experimental Determination of Physicochemical Properties and Solubility

To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the determination of the key properties of 6-chloroflavone.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and identity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry 6-chloroflavone.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of 10-20 °C/min initially.

-

Observation: As the temperature approaches the expected melting point (around 170 °C), reduce the heating rate to 1-2 °C/min.

-

Melting Range: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

Validation: For a pure compound, the melting range should be narrow (≤ 2 °C).

Diagram: Melting Point Determination Workflow

Caption: Workflow for capillary melting point determination.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-chloroflavone to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the solid phase from the saturated solution by centrifugation or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for shake-flask solubility determination.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and validated HPLC-UV method is crucial for the accurate quantification of 6-chloroflavone in solubility studies.

Protocol: HPLC-UV Quantification

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or acetic acid to improve peak shape). A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of 6-chloroflavone. Based on the UV-Vis spectrum of the flavone core, a wavelength in the range of 250-350 nm is expected.[10][11] A preliminary scan of a dilute solution of 6-chloroflavone in the mobile phase should be performed to determine the precise λmax.

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of 6-chloroflavone of known concentrations in the mobile phase.

-

Inject each standard and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (R²) ≥ 0.999.

-

-

Sample Analysis:

-

Inject the diluted supernatant from the solubility experiment.

-

Determine the concentration of 6-chloroflavone in the sample by interpolating its peak area on the standard curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Diagram: Relationship between Physicochemical Properties and Drug Development

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Chloroflavone | C15H9ClO2 | CID 248021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-CHLOROFLAVONE CAS#: 10420-73-2 [amp.chemicalbook.com]

- 4. 6-CHLOROFLAVONE | 10420-73-2 [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Quantitative determination of flavonoids by column high-performance liquid chromatography with mass spectrometry and ultraviolet absorption detection in Artemisia afra and comparative studies with various species of Artemisia plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

6-Chloroflavone: Elucidating Molecular Targets in Apoptotic Pathways

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1][2] Within this large family, flavones—characterized by a 15-carbon skeleton with two benzene rings linked by a heterocyclic pyran ring—are gaining significant attention as scaffolds for the development of novel therapeutic agents.[2][3] The synthetic modification of the basic flavone structure, such as through halogenation, offers a promising strategy to enhance biological efficacy. The addition of a chlorine atom, as in 6-chloroflavone (C₁₅H₉ClO₂), can increase lipophilicity and alter electronic distribution, potentially improving interactions with cellular targets and enhancing cytotoxic effects against cancer cells.[4][5]

Apoptosis, or programmed cell death, is a crucial, highly regulated process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[3] Consequently, small molecules that can selectively induce apoptosis in cancer cells are of immense therapeutic interest. While the broader class of flavones is known to trigger apoptosis through various signaling pathways, the specific molecular interactions of 6-chloroflavone remain an area of active investigation.

This technical guide provides a comprehensive overview of the known and potential molecular targets of 6-chloroflavone within the intricate network of apoptosis signaling. Synthesizing evidence from studies on 6-chloroflavone and structurally related halogenated flavonoids, we will explore its mechanistic action, detail robust experimental protocols for target validation, and offer insights for future drug development initiatives.

The Apoptotic Machinery: A Landscape of Therapeutic Opportunity

Apoptosis is executed through two primary, interconnected signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[3][6] Both converge on the activation of a family of cysteine proteases known as caspases, which are the ultimate executioners of cell death.[3]

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] A shift in the balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) leads to mitochondrial outer membrane permeabilization (MOMP).[7][8] This critical event allows the release of cytochrome c into the cytosol, which then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome, a complex that recruits and activates the initiator caspase-9.[9]

-

The Extrinsic Pathway: Initiated by extracellular signals, this pathway involves the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[3] This ligation induces receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[10]

Activated initiator caspases (-8 and -9) then cleave and activate executioner caspases (-3, -6, and -7), which orchestrate the systematic dismantling of the cell by cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[3]

Methodologies for Identifying Small Molecule Targets

Before detailing the specific targets of 6-chloroflavone, it is crucial to understand the experimental strategies used to identify the direct binding partners of a small molecule. The choice of methodology is critical for elucidating the mechanism of action and ensuring the development of selective therapeutics. Target identification can be broadly approached through direct biochemical methods, genetic interactions, and computational inference.[11][12]

Key Experimental Approaches:

-